molecular formula C13H20ClNO B6195824 [1-(phenylamino)cyclohexyl]methanol hydrochloride CAS No. 2680529-23-9

[1-(phenylamino)cyclohexyl]methanol hydrochloride

Cat. No.: B6195824
CAS No.: 2680529-23-9
M. Wt: 241.8
InChI Key:
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Description

[1-(phenylamino)cyclohexyl]methanol hydrochloride: is an organic compound with a cyclohexane ring functionalized with a phenylamino group and a hydroxymethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(phenylamino)cyclohexyl]methanol hydrochloride typically involves the reaction of cyclohexanone with aniline in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(phenylamino)cyclohexyl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in substitution reactions where the phenylamino group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamines or cyclohexanols.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(phenylamino)cyclohexyl]methanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules.

Biology: In biological research, this compound is used to study the effects of phenylamino groups on biological systems. It is often used in the synthesis of bioactive molecules.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the synthesis of pharmaceutical agents.

Industry: Industrially, this compound is used in the production of polymers and other materials. Its unique structural properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of [1-(phenylamino)cyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets in biological systems. The phenylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexylmethanol: Similar in structure but lacks the phenylamino group.

    Phenylcyclohexane: Lacks the hydroxymethyl group but has a similar phenyl and cyclohexane structure.

    Cyclohexanone: Similar cyclohexane ring but with a ketone functional group instead of hydroxymethyl.

Uniqueness: What sets [1-(phenylamino)cyclohexyl]methanol hydrochloride apart is the presence of both the phenylamino and hydroxymethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(phenylamino)cyclohexyl]methanol hydrochloride involves the reaction of cyclohexanone with aniline to form N-phenylcyclohexylamine, which is then reduced to [1-(phenylamino)cyclohexyl]methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclohexanone", "Aniline", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with aniline in the presence of methanol and diethyl ether to form N-phenylcyclohexylamine.", "Step 2: N-phenylcyclohexylamine is reduced with sodium borohydride in methanol to form [1-(phenylamino)cyclohexyl]methanol.", "Step 3: Hydrochloric acid is added to [1-(phenylamino)cyclohexyl]methanol to form the hydrochloride salt." ] }

CAS No.

2680529-23-9

Molecular Formula

C13H20ClNO

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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